molecular formula C25H23F2N3O3 B2379066 3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA CAS No. 1022609-76-2

3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA

Cat. No.: B2379066
CAS No.: 1022609-76-2
M. Wt: 451.474
InChI Key: HILCKZCQHCXREC-UHFFFAOYSA-N
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Description

3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA typically involves the following steps:

    Formation of the Isoquinoline Derivative: The starting material, 6,7-dimethoxy-3,4-dihydroisoquinoline, is synthesized through a series of reactions including methylation and reduction.

    Coupling Reaction: The isoquinoline derivative is then coupled with 2,5-difluoroaniline using a suitable coupling agent such as carbodiimide to form the urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Difluorophenyl)-3-[4-(methylphenyl)urea]: Similar structure but lacks the isoquinoline moiety.

    1-(2,5-Difluorophenyl)-3-[4-(dimethoxyphenyl)urea]: Similar structure but lacks the isoquinoline moiety.

Uniqueness

3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA is unique due to the presence of both the difluorophenyl and isoquinoline moieties, which may confer distinct biological activities and chemical properties compared to other urea derivatives.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N3O3/c1-32-23-12-16-9-10-28-21(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-22-13-17(26)5-8-20(22)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILCKZCQHCXREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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